1H-benzimidazol-2-yl(phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHQMCNLONGDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives
General Synthesis Strategies for Benzimidazole (B57391) Scaffolds
The construction of the benzimidazole core is a well-established field in heterocyclic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. These strategies typically involve the formation of the five-membered imidazole (B134444) ring fused to a benzene (B151609) ring, most commonly by reacting a 1,2-diaminobenzene precursor with a one-carbon electrophile.
Condensation Reactions for 2-Substituted Benzimidazoles
The most direct and widely used method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) (OPDA) and a carbonyl compound, such as an aldehyde or a carboxylic acid. mdpi.comresearchgate.net This approach, often referred to as the Phillips method when using carboxylic acids, involves the cyclization and dehydration of the reactants, frequently under acidic conditions or at elevated temperatures. researchgate.net
The reaction with aldehydes is particularly common due to the vast commercial availability of diverse aldehyde structures. organic-chemistry.org The process involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole product. nih.gov A variety of catalysts and reaction conditions have been developed to improve yields, shorten reaction times, and promote greener synthesis. These include the use of solid acid catalysts, nanoparticles, and various oxidizing agents. organic-chemistry.orgorganic-chemistry.org For instance, catalysts like alum have been shown to be effective for the condensation of OPDA with aldehydes under mild conditions.
| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Solvent | Conditions | Yield (%) | Reference |
| Alum | Substituted Benzaldehydes | Ethanol (B145695) | 80°C | 30-95 | |
| H₂O₂/TiO₂ P25 | Aromatic Aldehydes | Solvent-free | Not specified | Excellent | organic-chemistry.org |
| ZnFe₂O₄ | Aromatic Aldehydes | Ethanol | Ultrasonic irradiation | 88-92 | |
| Ammonium (B1175870) Chloride | Aromatic Acids | Ethanol | 80-90°C | Moderate to Good | nih.gov |
| None (Thermal) | Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature | Variable | ijrpc.com |
This table presents a selection of reported methods for the synthesis of 2-substituted benzimidazoles via condensation reactions.
One-Pot Multicomponent Reactions for Advanced Derivatives
To enhance synthetic efficiency and molecular complexity, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis. nih.gov MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, minimizing waste and purification steps. researchgate.netresearchgate.net
For benzimidazole synthesis, a common MCR approach involves the reaction of an o-phenylenediamine, an aldehyde, and a third component, often a source of nitrogen or another reactive species. rsc.org An iron-catalyzed three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) has been developed to produce benzimidazole derivatives in high yields under mild conditions. rsc.org This domino process involves C-N bond formation and subsequent cyclization. rsc.org Another strategy utilizes a modified Gewald multicomponent reaction with 2-cyanomethyl benzimidazoles, aldehydes, and sulfur to create 2-aminothiophene-linked benzimidazoles. researchgate.net These methods provide rapid access to libraries of structurally diverse benzimidazole derivatives. nih.gov
Synthesis of 1H-Benzimidazol-2-yl(phenyl)methanamine and its Direct Analogs
The synthesis of the specific target compound, this compound, is not typically achieved in a single step but rather through a sequential strategy involving the formation of a ketone precursor followed by its conversion to the desired primary amine.
Pathways Involving o-Phenylenediamine Precursors
The primary route to the this compound scaffold begins with the synthesis of its corresponding ketone, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This key intermediate is accessible through the reaction of o-phenylenediamine with an appropriate benzaldehyde (B42025) derivative. researchgate.net A versatile method employs a mixture of N,N-dimethylformamide (DMF) and sulfur to facilitate the condensation and oxidation of o-phenylenediamine and benzaldehyde, affording the 2-benzoylbenzimidazole intermediate in good yields. researchgate.net
The subsequent and crucial step is the conversion of the carbonyl group of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone into the primary amine of this compound. This transformation is efficiently carried out via reductive amination . organic-chemistry.org In this process, the ketone reacts with an ammonia (B1221849) source (such as ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the target amine. harvard.edu Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective for this purpose, as they tolerate a wide range of functional groups and generally provide high yields. organic-chemistry.orgharvard.edu
| Step | Precursors | Key Reagents | Intermediate/Product | Reference |
| 1. Ketone Formation | o-Phenylenediamine, Benzaldehyde | N,N-Dimethylformamide / Sulfur | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | researchgate.net |
| 2. Reductive Amination | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | NH₄OAc, NaBH(OAc)₃ | This compound | organic-chemistry.orgharvard.edu |
This table outlines the two-step synthetic pathway to this compound.
Targeted Synthesis of N-Substituted Benzimidazoles
N-substituted benzimidazole derivatives can be synthesized by modifying the general pathways. The substitution at one of the nitrogen atoms of the benzimidazole ring can be introduced either before or after the cyclization reaction. Starting with an N-substituted o-phenylenediamine allows for the regioselective synthesis of N-1 substituted benzimidazoles.
Alternatively, the parent 1H-benzimidazole can be N-substituted post-synthesis. The benzimidazole NH proton is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile, such as an alkyl halide, to introduce a substituent on the nitrogen atom. This approach allows for the late-stage diversification of the benzimidazole core. For instance, 1H-benzo[d]imidazol-2-amine can be readily reacted with benzyl (B1604629) halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com
Derivatization Strategies of the this compound Scaffold
The this compound scaffold possesses three primary sites for chemical derivatization: the primary amine on the side chain, the secondary amine (NH) within the benzimidazole ring, and the aromatic rings. This allows for extensive structural modifications to explore structure-activity relationships.
Reactions at the Primary Amine: The primary amine is a versatile functional group that can undergo a wide range of chemical transformations.
Schiff Base Formation: Condensation with various aromatic or aliphatic aldehydes yields the corresponding imine (Schiff base) derivatives. researchgate.net
N-Alkylation/N-Arylation: The primary amine can be further alkylated to form secondary or tertiary amines. Controlled mono-alkylation can be achieved through a second reductive amination reaction with a different aldehyde or ketone. masterorganicchemistry.com
Acylation: Reaction with acyl chlorides or acid anhydrides provides the corresponding amide derivatives.
Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates affords urea or thiourea analogs, respectively.
Reactions on the Aromatic Rings: While less common, electrophilic aromatic substitution on the benzene ring of the benzimidazole nucleus or the pendant phenyl group is also possible, although the reactivity and regioselectivity will be governed by the existing substituents.
These derivatization strategies enable the generation of a large library of compounds from the core this compound scaffold for further investigation in various scientific fields.
Schiff Base Formation and Imine Linkages
Schiff bases, characterized by the azomethine (-CH=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov In the context of this compound derivatives, this reaction is a versatile method for creating diverse molecular architectures.
The general synthesis involves reacting an amino-substituted benzimidazole derivative with a selected aldehyde or ketone, often under reflux in an alcoholic solvent. nih.gov For instance, N-substituted 2-aminobenzimidazoles can be reacted with various substituted benzaldehydes to yield the corresponding Schiff bases. nih.govmdpi.com The formation of the imine linkage is confirmed by spectroscopic methods, such as the appearance of a characteristic singlet for the imino proton in ¹H NMR spectra. nih.gov
One-pot microwave-assisted synthesis has been explored as a green chemistry approach for preparing benzimidazole Schiff bases, offering advantages like shorter reaction times and higher yields. mdpi.comnih.gov
Below is a table summarizing the synthesis of various Schiff base derivatives:
Mannich Reaction Applications
The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. clockss.org This reaction is instrumental in synthesizing N-methyl derivatives and other complex molecules. chitkara.edu.in For benzimidazole derivatives, the Mannich reaction provides a pathway to introduce aminomethyl groups, leading to a class of compounds known as Mannich bases. chitkara.edu.inchitkara.edu.in
The synthesis of Mannich bases from 2-substituted benzimidazoles typically involves reacting the benzimidazole with formaldehyde and a secondary amine in a suitable solvent, often under reflux. nih.govsphinxsai.com For example, N-Mannich bases of 2-substituted benzimidazoles have been prepared by refluxing the corresponding benzimidazole derivative with a secondary amine and formaldehyde in ethanol. nih.gov
The following table details the synthesis of various Mannich base derivatives:
Metal Complexation Syntheses
Benzimidazole derivatives, including Schiff bases derived from them, are excellent ligands for forming coordination complexes with various metal ions. tandfonline.comnih.govresearchgate.net These complexes often exhibit unique electronic and geometric properties. The synthesis of these metal complexes typically involves reacting the benzimidazole-based ligand with a metal salt in a suitable solvent. sapub.org
For example, Schiff base ligands derived from 2-aminobenzimidazole (B67599) can coordinate with metal ions such as Co(II), Ni(II), and Cu(II). tandfonline.com The coordination often occurs through the azomethine nitrogen and other donor atoms present in the ligand, such as phenolic oxygen or imidazole nitrogen. connectjournals.com Spectroscopic analysis is crucial for determining the geometry of the resulting metal complexes, which can range from octahedral to square-planar. tandfonline.com
The table below provides examples of metal complexation syntheses:
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of benzimidazole derivatives aims to reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in This involves employing environmentally friendly techniques such as solvent-free reactions, microwave irradiation, and the use of green catalysts. ijarsct.co.in
For instance, an eco-friendly protocol for synthesizing benzimidazole derivatives utilizes Er(OTf)₃ as a catalyst, which can selectively produce either mono- or double-condensation products. This method often proceeds without organic solvents in a one-pot procedure with short reaction times. researchgate.net Another green approach involves the use of a reusable calcium aluminate nanophosphorus catalyst for the synthesis of benzimidazole-based Schiff bases, avoiding harmful solvents and reactants. tandfonline.com These methods are not only more environmentally benign but can also be more efficient and cost-effective than traditional synthetic routes. ijarsct.co.in
Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of benzimidazole (B57391) derivatives in solution. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectra of 1H-benzimidazol-2-yl(phenyl)methanamine derivatives are characterized by distinct signals corresponding to the protons of the benzimidazole core, the phenyl group, and the methanamine bridge. The labile proton of the benzimidazole N-H group typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 12.5 and 13.6 ppm. researchgate.net For certain derivatives, this signal can be observed in the range of 12.58–13.28 ppm. semanticscholar.org
Aromatic protons on the benzimidazole and phenyl rings resonate in the region of δ 6.5 to 8.0 ppm. researchgate.netsemanticscholar.org For instance, in some 1H-benzimidazole-2-yl hydrazone derivatives, the benzimidazole protons produce multiplet signals within the δ 6.9–7.3 ppm interval, while the phenyl protons resonate between δ 6.9–7.8 ppm. nih.gov The specific chemical shifts and multiplicity of these signals are highly dependent on the substitution pattern on both aromatic rings. The proton of the methine group (-CH-) typically appears as a singlet, providing a key diagnostic signal for the core structure.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole N-H | 12.5 - 13.3 | Singlet (broad) |
| Aromatic Protons | 6.5 - 8.0 | Multiplet |
| Methine Proton (-CH-) | ~5.0 - 6.0 | Singlet |
| Substituent Protons | Variable | Variable |
Note: Data compiled from representative spectra. Actual values may vary based on solvent and specific molecular structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. In derivatives of this compound, the C2 carbon of the benzimidazole ring, to which the phenylmethanamine group is attached, is a key diagnostic signal. For related structures featuring a C=N bond at this position, the signal can appear around δ 163.2 ppm. semanticscholar.org For 2-alkyl-benzimidazoles, the C2 signal is shifted downfield by 10-15 ppm compared to the parent benzimidazole. mdpi.com
The aromatic carbons of the benzimidazole and phenyl rings typically resonate in the range of δ 110 to 150 ppm. The assignment of carbons in the benzimidazole ring can be complicated by tautomerism, where the N-H proton can reside on either nitrogen atom. This can lead to an averaging of signals for C4/C7 and C5/C6 in solution. nih.gov However, in solvents where tautomerism is blocked, distinct signals are observed. For example, in a model system, the C4 signal appears around 120.4 ppm, while the C7 signal is observed at 109.5 ppm. mdpi.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Benzimidazole C2 | 150 - 165 |
| Aromatic Carbons | 110 - 150 |
| Methine Carbon (-CH-) | 50 - 65 |
| Substituent Carbons | Variable |
Note: Data compiled from representative spectra. Actual values may vary based on solvent and specific molecular structure.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound derivatives through their unique vibrational frequencies. The N-H stretching vibration of the benzimidazole ring is a prominent feature, typically appearing as a strong, often broad, band in the region of 3450 to 3100 cm⁻¹. nih.govnih.gov In some cases, specific bands for NH groups have been reported between 3411 and 3158 cm⁻¹. semanticscholar.org
The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings give rise to a series of characteristic absorption bands in the 1625-1450 cm⁻¹ region. researchgate.net Specifically, C=N stretching vibrations have been assigned to bands observed around 1620-1600 cm⁻¹ and 1551-1480 cm⁻¹. nih.govresearchgate.net The C-N stretching mode is often identified by a strong peak around 1625 cm⁻¹. researchgate.net
Table 3: Key FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Benzimidazole) | Stretching | 3450 - 3100 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=N / C=C (Ring) | Stretching | 1625 - 1450 |
| C-N | Stretching | ~1625 |
Note: These are characteristic ranges and specific peak positions can vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information regarding the molecular weight and structural features of this compound derivatives. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is often observed, confirming the molecular weight of the compound. researchgate.net For many benzimidazole derivatives, the molecular ion peak is also the base peak, indicating its relative stability. researchgate.net
The fragmentation pathways of these compounds are characteristic of the benzimidazole core. A common fragmentation process involves the sequential loss of two molecules of hydrogen cyanide (HCN) from the imidazole (B134444) ring. researchgate.net The cleavage of the bond between the methine carbon and the benzimidazole ring is also a primary fragmentation event, leading to ions corresponding to the benzimidazole moiety and the phenylmethyl cation. The specific fragmentation pattern is influenced by the nature and position of substituents on the aromatic rings. researchgate.net For instance, in a specific derivative analyzed by LC/MS with electrospray ionization (ESI), the molecular ion was observed at m/z 307 [M]⁺. mdpi.com
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions. Studies on various benzimidazole derivatives have shown that the benzimidazole core is typically planar or nearly planar. researchgate.netsemanticscholar.orgscilit.com
Thermal Analysis Techniques in Structural Stability Assessment
Research into the thermal properties of 2-substituted benzimidazoles reveals that the core structure generally imparts significant thermal resilience. The stability, however, is markedly influenced by the nature of the substituents at various positions on the benzimidazole and phenyl rings.
Detailed Research Findings:
Studies on a range of benzimidazole derivatives have demonstrated their robust nature at elevated temperatures. For instance, TGA has been used to determine the decomposition temperatures (Td), often defined as the temperature at which 5% weight loss occurs, for various analogues.
One study focused on triphenylamine–benzimidazole derivatives, which are complex structures utilized in materials for electronics. The findings revealed exceptionally high thermal stability. The unsubstituted derivative exhibited a decomposition temperature (Td) of 399 °C. The introduction of electron-donating groups (like -OH and -OCH₃) or electron-withdrawing groups (like -CN) at the 5-position of the benzimidazole moiety was found to further enhance this stability, pushing the Td to between 406 °C and 454 °C. researchgate.net This suggests that substitution on the benzimidazole ring can effectively bolster the molecule's resistance to thermal degradation.
Similarly, bipolar molecules designed for organic light-emitting diodes (OLEDs), which incorporate a tricarbazole substituted benzimidazole structure, also show excellent thermal properties. One such derivative, 4-3cbzBIZ, was reported to have a high glass transition temperature (Tg) exceeding 193 °C and a decomposition temperature (Td) greater than 453 °C. rsc.org
In another detailed analysis, the thermal behavior of Fenbendazole, a more complex anthelmintic drug featuring a benzimidazole core, was investigated using TGA and DTA. Its decomposition begins at a lower temperature of approximately 179.31 °C and proceeds in multiple steps. rsc.org The initial major weight loss occurs between 179 °C and 245 °C, corresponding to the loss of the sulfur atom, and is associated with an endothermic peak at 230.69 °C, indicating melting with decomposition. rsc.org This multi-stage degradation highlights how different functional groups within a larger molecule can have distinct thermal liabilities.
Theoretical studies also corroborate the high stability of the benzimidazole ring, suggesting that factors such as increased conjugation can lead to decomposition at higher temperatures. nih.gov Conversely, the introduction of certain groups, such as nitro groups, can decrease thermal stability. nih.gov
The data collectively indicates that the benzimidazole framework is a thermally stable scaffold. The onset of decomposition is highly dependent on the nature and complexity of the substituents attached to it. Simple derivatives are expected to be quite stable, while more complex functional groups may provide initial sites for thermal degradation.
Data Tables:
The following tables summarize key thermal analysis data for selected benzimidazole derivatives as reported in the literature.
| Compound Name | Substitution Details | Decomposition Temp. (Td) | Reference |
|---|---|---|---|
| Triphenylamine–benzimidazole derivative | Unsubstituted | 399 °C | researchgate.net |
| 5-Hydroxy-triphenylamine–benzimidazole | -OH at 5-position | 406 °C | researchgate.net |
| 5-Methoxy-triphenylamine–benzimidazole | -OCH₃ at 5-position | 422 °C | researchgate.net |
| 5-Cyano-triphenylamine–benzimidazole | -CN at 5-position | 454 °C | researchgate.net |
| 4-3cbzBIZ | Tricarbazole substituted | > 453 °C | rsc.org |
| Fenbendazole | Methyl [5-(phenylsulfanyl)-1H-benzoimidazol-2-yl] carbamate | ~179 °C (onset) | rsc.org |
| Compound Name | Temperature Range (°C) | Observed Event | Associated Process | Reference |
|---|---|---|---|---|
| Fenbendazole | 230.69 | Endothermic Peak | Melting with decomposition | rsc.org |
| Fenbendazole | 179.31 - 245.16 | First decomposition step | Loss of sulfur atom | rsc.org |
| Fenbendazole | 245.16 - 345.92 | Second decomposition step | Loss of CH₃O | rsc.org |
Computational Chemistry Approaches to 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and optimizing the geometry of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For benzimidazole (B57391) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict stable conformations, bond lengths, and bond angles. nih.gov These optimized geometries form the basis for subsequent analyses of the molecule's electronic and optical characteristics.
Theoretical studies on compounds structurally similar to 1H-benzimidazol-2-yl(phenyl)methanamine, such as (1H-benzimidazol-2-ylmethyl)-N-(4-chloro-phenyl)-amine and (1H-benzimidazol-2-ylmethyl)-N-(4-iodo-phenyl)-amine, have utilized the B3LYP method to obtain optimized geometrical structures. nih.gov These calculations provide a foundational understanding of the spatial arrangement of atoms and the electronic distribution within the molecule.
HOMO-LUMO Orbital Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Table 1: Frontier Molecular Orbital Energies for Selected Benzimidazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|
| (1H-benzimidazol-2-ylmethyl)-N-(4-chloro-phenyl)-amine | -8.51 | -4.43 | 4.08 |
| (1H-benzimidazol-2-ylmethyl)-N-(4-iodo-phenyl)-amine | -8.41 | -4.51 | 3.90 |
Data sourced from DFT/B3LYP calculations. nih.gov
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. This information is valuable for understanding the electrostatic potential, dipole moment, and the nature of chemical bonds within the molecule. The charge distribution can highlight atoms that are more susceptible to nucleophilic or electrophilic attack.
For benzimidazole derivatives, Mulliken charge calculations can reveal the electronic effects of different substituents. For instance, in related thiazole-benzimidazole hybrids, it has been observed that nitrogen and some carbon atoms tend to carry negative charges, while hydrogen atoms are positively charged. The specific charge on each atom is influenced by its electronegativity and its bonding environment within the molecule. By determining the electron population of each atom, Mulliken charges offer a quantitative picture of the charge landscape.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, a related complex molecule, the MEP map shows negative potential regions around the nitrogen atoms of the benzimidazole and thiazole (B1198619) rings, indicating these as likely sites for electrophilic interaction. researchgate.net Conversely, positive potential is often observed around the hydrogen atoms. researchgate.net MEP maps provide a three-dimensional perspective on the charge distribution and are instrumental in understanding non-covalent interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 2: Selected NBO Interactions and Stabilization Energies (E(2)) for (1H-benzimidazol-2-ylmethyl)-N-(4-chloro-phenyl)-amine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N8 | π*(C1-C6) | 26.54 |
| LP(1) N7 | π*(C1-C2) | 39.42 |
| π(C2-C3) | π*(C4-C5) | 19.86 |
Data illustrates the delocalization and hyperconjugative interactions within the molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can help in the assignment of experimentally observed UV-Vis absorption bands to specific electronic transitions.
For derivatives such as (1H-benzimidazol-2-ylmethyl)-N-(4-chloro-phenyl)-amine and its iodo-analogue, TD-DFT calculations have been employed to understand their optical properties. nih.gov The calculated electronic transitions often correspond to π → π* and n → π* transitions within the benzimidazole and phenyl rings. These calculations are crucial for designing molecules with specific light-absorbing or emitting properties for applications in materials science and photochemistry.
Table 3: Calculated Electronic Transitions for (1H-benzimidazol-2-ylmethyl)-N-(4-chloro-phenyl)-amine
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 291.5 | 0.057 | HOMO-1 -> LUMO |
| 279.8 | 0.231 | HOMO -> LUMO |
| 250.7 | 0.093 | HOMO-2 -> LUMO |
Calculated using TD-DFT/B3LYP method. nih.gov
Calculation of Molecular Descriptors for Structure-Property Relationships
Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors can be calculated using computational methods and are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For benzimidazole derivatives, descriptors such as dipole moment, polarizability, and various electronic parameters derived from DFT calculations can be correlated with their biological activity or material properties.
A range of molecular descriptors can be derived from the electronic structure calculations. These include:
Polarizability (α): Measures the ease with which the electron cloud can be distorted by an external electric field.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of the resistance to charge transfer.
These descriptors provide a quantitative basis for comparing different derivatives and for building predictive models that can accelerate the discovery of new compounds with desired characteristics. For instance, a QSAR study on a series of benzimidazole derivatives used descriptors obtained from DFT calculations to build models for predicting their partition coefficient. jocpr.com
Hyperpolarizabilities for Nonlinear Optical Properties
Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications and signal processing. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. biointerfaceresearch.com The key parameter for NLO activity is the first hyperpolarizability (β). biointerfaceresearch.com Studies on benzimidazole derivatives show that their NLO response is strongly influenced by their molecular structure, specifically the presence of electron donor and acceptor groups within the π-conjugated system. biointerfaceresearch.comresearchgate.net
Quantum chemical calculations, such as those at the Hartree-Fock (HF) level, are employed to determine geometric parameters and quantum chemical descriptors related to NLO properties. researchgate.net For instance, DFT calculations at the B3LYP/6-31G** level of theory have been used to model 1-benzyl-2-phenyl-1H-benzimidazole derivatives to predict their polarizability (α) and hyperpolarizability (β). biointerfaceresearch.com The results often reveal that the NLO behavior of these compounds can be significantly greater than that of standard materials like urea (B33335). biointerfaceresearch.com The high NLO responses in donor-acceptor π-conjugated systems are linked to intramolecular charge transfer. biointerfaceresearch.com
| Computational Method | Basis Set | Properties Calculated | Key Finding |
| Density Functional Theory (DFT) | B3LYP/6-31G** | Polarizability (α), Hyperpolarizability (β) | NLO behavior of some derivatives exceeds that of urea. biointerfaceresearch.com |
| Ab-initio (Hartree-Fock) | HF/6-31+G(d) | Geometric parameters, NLO descriptors | Substituent groups (e.g., methyl) can increase NLO activity. researchgate.net |
| Time-Dependent DFT (TD-DFT) | B3LYP/6-311G | Second Harmonic Generation (SHG) | Zigzag configuration of molecules can enhance non-linearity. ias.ac.in |
This table presents computational methods used to study the nonlinear optical properties of benzimidazole derivatives.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking are indispensable computational techniques for drug discovery, allowing researchers to predict how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govjpionline.org These methods help in understanding the potential therapeutic activity of compounds by simulating their binding at the molecular level. nih.gov
A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.govnih.gov This value estimates the strength of the interaction between the ligand and the receptor; a more negative value generally indicates a stronger, more favorable interaction. nih.gov
Docking studies on various benzimidazole derivatives have shown promising binding affinities with a range of biological targets. For example, simulations with EGFR (Epidermal Growth Factor Receptor) kinase have demonstrated strong binding, with scores comparable to or better than known inhibitors. ekb.eg Similarly, studies targeting beta-tubulin, a protein involved in cell division, have identified benzimidazole derivatives with optimal binding energies, suggesting their potential as anticancer or anthelmintic agents. nih.gov
| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity of Reference (kcal/mol) |
| Keto-benzimidazoles | EGFR T790M Mutant | -8.4 | Erlotinib | -7.90 |
| Benzimidazole Hybrids | EGFR Kinase (1M17) | -8.45 | Erlotinib | -7.90 ekb.eg |
| 2-phenyl benzimidazoles | VEGFR-2 | -8.1 to -9.0 | Not specified | Not specified |
| 2-(3,4-dimethyl phenyl)-1H-benzimidazole | Beta-tubulin (1SA0) | -8.50 | Albendazole | -7.0 nih.gov |
This table showcases predicted binding affinities of various benzimidazole derivatives against different biological targets as determined by molecular docking studies.
Beyond predicting binding strength, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.gov Visualizing the binding pose of a ligand within the active site of a protein allows researchers to identify key amino acid residues that are crucial for binding. nih.govukm.my
For instance, docking simulations of benzimidazole derivatives into the active site of beta-tubulin have shown hydrogen bond formation with residues like THR A:340 and TYR A:312, as well as Pi-Pi stacking with PHE A:296. nih.gov In studies targeting EGFR, interactions with key amino acids such as Met793 are often observed. mdpi.com Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time. nih.govnih.gov These detailed interaction maps are vital for structure-activity relationship (SAR) studies and for optimizing the design of more potent and selective inhibitors. nih.gov
Monte Carlo Simulations in Adsorption Studies
Monte Carlo (MC) simulations are a computational method used to study the adsorption of molecules onto surfaces, which is particularly relevant for applications like corrosion inhibition. researchgate.net In this context, MC simulations help to find the most probable and energetically favorable adsorption configurations of inhibitor molecules, such as benzimidazole derivatives, on a metal surface (e.g., iron or steel). researchgate.netqu.edu.qa
These simulations can predict the orientation of the molecule on the surface and calculate the adsorption energy. researchgate.net A high negative value for adsorption energy indicates a strong and spontaneous interaction between the inhibitor and the surface. researchgate.net Studies have shown that benzimidazole derivatives tend to adsorb in a flat or parallel orientation, maximizing the contact area between their π-systems and the metal surface. researchgate.net This adsorbed layer then acts as a protective film. The results from MC simulations often show good correlation with experimental findings from techniques like scanning electron microscopy (SEM) and electrochemical studies. researchgate.netqu.edu.qa
| Parameter | Description | Significance in Adsorption Studies |
| Adsorption Energy | The energy released when one mole of an inhibitor is adsorbed onto the metal surface. | A large negative value indicates strong, spontaneous adsorption and effective inhibition. researchgate.net |
| Rigid Adsorption Energy | Adsorption energy calculated without allowing the inhibitor molecule to change its conformation. | Provides a baseline for the interaction energy. |
| Deformation Energy | The energy required to change the conformation of the inhibitor molecule upon adsorption. | A lower value is favorable for adsorption. |
| dEads/dNi | The energy of inhibitor-surface interaction when the inhibitor molecule replaces pre-adsorbed water molecules. | Indicates the favorability of the inhibitor displacing water from the metal surface. |
This table outlines key parameters obtained from Monte Carlo simulations for studying the adsorption of inhibitor molecules.
Chemical Reactivity and Coordination Chemistry of 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives
Reactivity of the Benzimidazole (B57391) Ring System
The benzimidazole ring is an aromatic heterocyclic system, a fusion of benzene (B151609) and imidazole (B134444) rings. This structure endows it with a unique reactivity profile, characterized by both nucleophilic and electrophilic substitution capabilities, as well as a propensity for cyclization and rearrangement reactions.
The benzimidazole ring system possesses two nitrogen atoms, N1 and N3. One is pyrrole-like (N1) and the other is pyridine-like (N3), making the C2 carbon atom, positioned between them, electron-deficient. chemicalbook.com This electronic characteristic renders the C2 position particularly susceptible to nucleophilic attack. chemicalbook.comresearchgate.net While the parent compound of this article already has a substituent at the C2 position, further nucleophilic substitution reactions can occur, often involving the displacement of a leaving group at this position in related derivatives. For instance, 2-halobenzimidazoles readily undergo nucleophilic substitution with various nucleophiles.
Electrophilic substitution reactions, such as nitration and bromination, preferentially occur on the fused benzene ring at positions 4, 5, 6, and 7, which are comparatively electron-rich. chemicalbook.comlongdom.org The exact position of substitution is influenced by the nature of the substituents already present on the ring. For example, the nitration of 2-amino-1-methyl benzimidazole yields a mixture of 5- and 6-nitro derivatives. longdom.org
The nitrogen atoms of the benzimidazole ring can also undergo electrophilic attack. For instance, benzimidazoles readily form salts with acids and can be alkylated at the N1 position. chemicalbook.com
Benzimidazole derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems through cyclization reactions. These reactions can involve either the N-H of the imidazole ring or functional groups attached to the benzimidazole core. For example, intramolecular aromatic nucleophilic substitution can occur in 2-(2-nitrophenyl)-1H-benzimidazoles to yield fused ring systems. nih.gov
Rearrangement reactions of heterocyclic systems can also lead to the formation of benzimidazole derivatives. rsc.org These reactions often proceed through in situ reduction of a nitro group followed by intramolecular cyclization. rsc.org The development of new synthetic methodologies, including green chemistry approaches, has improved the yields and selectivity of these reactions. researchgate.net
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Substitution | Basic amines, heat | 2-amino substituted benzimidazoles | longdom.org |
| Electrophilic Nitration | Potassium nitrate, sulfuric acid | 5- and 6-nitro derivatives | longdom.org |
| Intramolecular SNAr | NaH, DMF | Fused heterocyclic systems | nih.gov |
| Rearrangement/Cyclization | Triethylphosphite | Fused benzimidazoles | rsc.org |
Complexation with Transition Metals
The presence of nitrogen donor atoms in the imidazole ring makes 1H-benzimidazol-2-yl(phenyl)methanamine and its derivatives excellent ligands for a wide range of transition metals. The resulting metal complexes exhibit diverse coordination geometries and interesting electronic and structural properties.
Metal complexes of benzimidazole derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. asrjetsjournal.orgnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
FT-IR Spectroscopy: The coordination of the benzimidazole ligand to the metal ion is often evidenced by a shift in the stretching frequency of the C=N bond in the FT-IR spectrum. nih.gov The disappearance of the N-H stretching vibration can indicate deprotonation of the imidazole ring upon coordination.
¹H NMR Spectroscopy: Changes in the chemical shifts of the protons on the benzimidazole ring in the ¹H NMR spectrum can also confirm complex formation. nih.gov
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment. nih.gov
Elemental Analysis and Mass Spectrometry: These techniques are used to determine the stoichiometry of the metal complexes. nih.govrsc.org
A variety of transition metal complexes with ligands similar to this compound have been synthesized, including those with Pd(II), Pt(II), Cu(II), Zn(II), and Ni(II). nih.govnih.gov
This compound can act as a bidentate ligand, coordinating to a metal ion through the pyridine-type nitrogen (N3) of the benzimidazole ring and the nitrogen atom of the exocyclic amino group. nih.gov This chelation results in the formation of a stable five-membered ring. In some cases, the ligand may act as a monodentate ligand, coordinating only through the N3 atom.
The coordination geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands. Common coordination geometries observed for transition metal complexes with benzimidazole-based ligands include tetrahedral, square planar, and octahedral. royalsocietypublishing.orgresearchgate.net For example, Zn(II) complexes with benzimidazole derivatives often exhibit a tetrahedral geometry. mdpi.com
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Pd(II) | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Square Planar | nih.gov |
| Pt(II) | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Square Planar | nih.gov |
| Zn(II) | Bis-benzimidazole derivatives | Tetrahedral | nih.govmdpi.com |
| Cu(II) | Bis-benzimidazole derivatives | Distorted Octahedral | nih.gov |
| Ni(II) | Bis-benzimidazole derivatives | Octahedral | nih.gov |
The coordination of a transition metal to a benzimidazole ligand can significantly alter the electronic and structural properties of the ligand. The metal ion can act as a Lewis acid, withdrawing electron density from the benzimidazole ring and affecting its aromaticity and reactivity.
This electronic effect can be observed in the spectroscopic data. For instance, the coordination of a metal ion typically leads to a red shift (bathochromic shift) in the UV-Vis absorption bands of the ligand. nih.gov The ¹H NMR signals of the ligand are also shifted upon coordination.
Structure Activity Relationship Sar Studies of 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives
General Principles of SAR in Benzimidazole (B57391) Derivatives
The benzimidazole scaffold is a versatile pharmacophore due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological targets. nih.govresearchgate.net Key structural features of benzimidazole derivatives that influence their biological activity include the nature and position of substituents on the benzimidazole ring system and any appended moieties. nih.govnih.gov
Generally, the biological activity of benzimidazole derivatives can be modulated by altering substituents at the N-1, C-2, C-5, and C-6 positions. nih.gov For instance, substitutions at the 2-position of the benzimidazole ring are common and have been shown to significantly impact the compound's ability to interact with biological targets. rroij.comresearchgate.net The introduction of various functional groups can enhance binding to enzymes or receptors, thereby influencing the compound's pharmacological profile. rroij.com The NH group of the benzimidazole ring is both weakly acidic and basic, which allows for the formation of various interactions with biological macromolecules. nih.govresearchgate.net
Impact of Substituent Electronic and Steric Effects on Activity Profiles
The electronic and steric properties of substituents on the 1H-benzimidazol-2-yl(phenyl)methanamine framework are pivotal in defining the biological activity of these derivatives. These properties influence how the molecule interacts with its biological target, affecting binding affinity and efficacy. researchgate.netplu.mx
Substituents on the phenyl ring of this compound derivatives can significantly alter their biological activity. The position (ortho, meta, para) and the electron-donating or electron-withdrawing nature of these substituents are key determinants of potency and selectivity. plu.mxresearchgate.net
For example, a study on a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives revealed that the unsubstituted version of the compound exhibited comparable antibacterial activity against Staphylococcus aureus to the standard drug tetracycline. plu.mxresearchgate.net Interestingly, the introduction of either electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -Br) at the para-position of the phenyl ring led to a decrease in antibacterial activity. plu.mxresearchgate.net This suggests that for this particular scaffold and biological target, an unsubstituted phenyl ring is optimal for activity.
Another study highlighted that disubstitution on the phenyl ring can reduce cytotoxicity while enhancing DNA-ligand stability, which in turn confers a high degree of radioprotection. nih.gov Specifically, the introduction of two methoxy (B1213986) groups or a methoxy and a hydroxyl group ortho to each other on the phenyl ring of bis-benzimidazole derivatives resulted in non-toxic compounds with significant radioprotective effects. nih.gov
The following table summarizes the effect of substituents on the phenyl ring of (1H-benzimidazol-2-ylmethyl)-N-(phenyl)amine derivatives on antibacterial activity against Staphylococcus aureus:
| Substituent (X) at para-position | MIC (μM) |
| H | 0.26 |
| 4-OCH3 | > MIC of unsubstituted |
| 4-CH3 | > MIC of unsubstituted |
| 4-Cl | > MIC of unsubstituted |
| 4-Br | > MIC of unsubstituted |
| Standard: Tetracycline | 0.18 |
Data sourced from a study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives. plu.mxresearchgate.net
Modifications at the nitrogen atoms of the benzimidazole ring can have a profound impact on the biological activity of the resulting derivatives. The N-1 position, in particular, is a common site for substitution to modulate the physicochemical and pharmacological properties of the compound.
For instance, in a series of 2-substituted phenyl-1H-benzo[d]imidazoles, the introduction of a piperazine-containing side chain at the N-1 position via a Mannich reaction led to compounds with significant anthelmintic and antibacterial activities. dntb.gov.ua The nature of the substituent on the distal nitrogen of the piperazine (B1678402) ring also influenced the activity profile.
Research on 2-aminobenzimidazoles has shown that the relative acidity of the imidazolic hydrogen atom compared to the exocyclic amino group hydrogen influences the site of reaction and subsequent functionalization. mdpi.com This selective functionalization at the benzimidazole nitrogen atoms allows for the synthesis of diverse derivatives with potentially different biological activities.
Pharmacophore Elucidation for Targeted Biological Activities
Pharmacophore modeling is a crucial tool in drug design that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target and elicit a particular response. nih.gov For benzimidazole derivatives, pharmacophore models have been developed to understand the key structural requirements for various activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govsphinxsai.com
A general pharmacophore for many biologically active benzimidazole derivatives includes a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the pyridine-type nitrogen), and an aromatic ring system that can participate in π-π stacking interactions. researchgate.net The specific arrangement and nature of substituents at the C-2 and N-1 positions often define the selectivity for a particular target.
For example, in the context of anti-inflammatory activity, SAR studies have revealed that specific substitutions are preferred for targeting different enzymes. nih.gov Lipophilic groups at certain positions might favor inhibition of one enzyme, while hydrophilic groups at the same position could enhance inhibition of another. nih.gov
Mechanistic Insights into Biological Activity of 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives in Vitro & Non Clinical Models
Modulation of Cellular Pathways
The anticancer potential of 1H-benzimidazol-2-yl(phenyl)methanamine derivatives is largely attributed to their ability to interfere with fundamental cellular pathways that govern cell fate. In vitro studies using various cancer cell lines have demonstrated their capacity to halt the cell cycle, inhibit uncontrolled proliferation, and induce programmed cell death.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism of action for many benzimidazole (B57391) derivatives is the induction of apoptosis. jksus.orgresearchgate.net In vitro studies have shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways in human cancer cells. jksus.org
One of the primary ways they achieve this is by altering the balance of pro-apoptotic and anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family. jksus.org For instance, treatment of cancer cells with certain benzimidazole derivatives has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. jksus.orgmdpi.com This shift in the Bax/Bcl-2 ratio is a well-established indicator of apoptosis induction. jksus.orgresearchgate.net
Furthermore, these derivatives activate caspases, a family of proteases that execute the apoptotic process. Studies have documented increased activity of initiator caspases like Caspase-8 and executioner caspases like Caspase-3 and Caspase-7 in cells treated with these compounds. jksus.orgnih.govresearchgate.net The activation of these caspases leads to the systematic dismantling of the cell, culminating in its death. mdpi.comnih.gov Some derivatives have demonstrated the ability to cause a significant increase in the population of late apoptotic cells in a concentration-dependent manner. nih.gov
A hallmark of cancer is uncontrolled cell proliferation. Derivatives of this compound have consistently demonstrated potent antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. jksus.orgmdpi.com These include, but are not limited to, breast (MCF-7), liver (HepG2), colon (DLD-1), lung (A549), and prostate (DU-145) cancer cell lines. jksus.orgnih.govjksus.orgekb.eg
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. Research has identified numerous derivatives with low micromolar IC50 values, indicating significant cytotoxic potential. nih.govjksus.org For example, one study found that a novel benzimidazole derivative exhibited IC50 values of 22.41 µM, 25.14 µM, and 41.97 µM in MCF-7, HepG2, and DLD-1 cell lines, respectively. jksus.org Another bromo-derivative showed potent activity against MCF-7 and DU-145 cells with IC50 values of 17.8 µg/mL and 10.2 µg/mL, respectively. nih.gov
The mechanism behind this antiproliferative activity often involves cell cycle arrest. Some compounds have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and thereby halting proliferation. nih.govnih.gov
| Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| Compound 3 | MCF-7 (Breast) | 22.41 µM | jksus.org |
| Compound 3 | HepG2 (Liver) | 25.14 µM | jksus.org |
| Compound 3 | DLD-1 (Colon) | 41.97 µM | jksus.org |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | nih.gov |
| Compound 5 (bromo-derivative) | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | nih.gov |
| se-182 | HepG2 (Liver) | 15.58 µg/mL | jksus.org |
| se-182 | A549 (Lung) | 15.80 µg/mL | jksus.org |
Enzyme and Receptor Interaction Studies
The diverse biological activities of this compound derivatives stem from their ability to interact with specific enzymes and cellular receptors. Molecular docking and in vitro enzyme assays have identified several key targets, shedding light on their anti-inflammatory and anticancer mechanisms.
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in inflammation and are often overexpressed in various cancers. Benzimidazole derivatives have been investigated as potential COX inhibitors. nih.gov Molecular docking studies have shown that these compounds can fit into the active site of COX enzymes, mimicking the interaction profile of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and flurbiprofen. nih.gov The potential of 1-phenylbenzimidazole derivatives as COX inhibitors is suggested by their predicted binding affinity and interaction patterns with the enzyme. nih.gov This inhibitory action on COX enzymes represents a plausible mechanism for the anti-inflammatory properties observed with some benzimidazole compounds. researchgate.net
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. explorationpub.com Their aberrant activity is linked to the development of cancer, making them a prime target for therapeutic intervention. rsc.org Novel series of benzimidazole-based derivatives have been designed and synthesized as potent HDAC inhibitors. nih.gov
The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site. explorationpub.com Studies have successfully incorporated moieties like (thio)hydantoin as the ZBG into a benzimidazole scaffold. nih.gov These efforts have yielded compounds with potent, nanomolar-level inhibitory activity against specific HDAC isoforms, such as HDAC6. In some cases, these synthetic derivatives have shown greater potency than established HDAC inhibitors like SAHA (suberanilohydroxamic acid). nih.gov The inhibition of HDACs by these compounds can lead to histone hyperacetylation, chromatin relaxation, and altered gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. rsc.org
| Compound | Target | IC50 (nM) | Reference Compound (SAHA) IC50 (nM) | Source |
|---|---|---|---|---|
| 2c | HDAC6 | 51.84 - 74.36 | 91.73 | nih.gov |
| 2d | HDAC6 | 51.84 - 74.36 | 91.73 | nih.gov |
| 4b | HDAC6 | 51.84 - 74.36 | 91.73 | nih.gov |
| 4c | HDAC6 | 51.84 - 74.36 | 91.73 | nih.gov |
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death, making them effective targets for anticancer drugs. Several benzimidazole-triazole derivatives have been synthesized and identified as potent inhibitors of DNA topoisomerase I. nih.govresearchgate.net Fluorometric assays have confirmed that some of these compounds can inhibit the relaxation of plasmid DNA, with a few derivatives showing even greater inhibitory activity than the reference drug, camptothecin. researchgate.net
Tyrosine kinases are enzymes that are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Receptor tyrosine kinases (RTKs) are often overexpressed in cancer cells, making them a key therapeutic target. hsmc.gr Benzimidazole derivatives have been designed as potential tyrosine kinase inhibitors (TKIs). nih.govhsmc.gr For instance, certain derivatives have shown promise in overcoming resistance to existing TKIs like imatinib (B729) in chronic myeloid leukemia (CML) cell lines. nih.gov Molecular docking studies support these findings, indicating that these compounds can bind effectively to the BCR-ABL protein, a tyrosine kinase central to CML pathogenesis. nih.govresearchgate.net
Cholinesterase Inhibition
Derivatives of 1H-benzimidazole have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.com These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. biointerfaceresearch.combohrium.com
In vitro studies have demonstrated that certain 1H-benzimidazole derivatives exhibit inhibitory activity against both AChE and BChE. biointerfaceresearch.com For instance, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives were synthesized and evaluated for their cholinesterase inhibitory action using Ellman's method. bohrium.com While these compounds generally displayed moderate inhibition of AChE, many showed significant inhibitory activity against BChE. bohrium.comresearchgate.net This suggests a degree of selectivity for BChE, which is also implicated in the progression of Alzheimer's disease as its activity levels increase. bohrium.com
Another study evaluated twelve previously synthesized 1H-benzimidazole derivatives and found that some possessed moderate inhibitory potential against both AChE and BChE. biointerfaceresearch.com The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were in the millimolar range for the more active compounds in this series. biointerfaceresearch.com Specifically, IC50 values for AChE inhibition ranged from 1.01 to 1.19 mM, and for BChE inhibition, they ranged from 1.1 to 1.87 mM. biointerfaceresearch.com
Further research into benzimidazole-based pyrrole (B145914)/piperidine hybrids has also shown good to moderate inhibitory activities against both cholinesterase enzymes. nih.gov The IC50 values for AChE inhibition in this series of compounds ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, while for BChE, the IC50 values were between 21.57 ± 0.61 µM and 39.55 ± 0.03 µM. nih.gov The inhibitory potential of these derivatives is influenced by the nature and position of substituents on the benzimidazole and associated phenyl rings. nih.gov
It is noteworthy that some benzimidazolyl-2-hydrazones, while showing other biological activities, did not significantly affect AChE activity even at high concentrations, indicating a low potential for neurotoxic effects mediated by this enzyme. sci-hub.se
Table 1: Cholinesterase Inhibitory Activity of 1H-Benzimidazole Derivatives
| Derivative Class | Target Enzyme | IC50 Range | Reference |
|---|---|---|---|
| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} amines | AChE | Moderate Inhibition | bohrium.com |
| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} amines | BChE | Remarkable Inhibition | bohrium.com |
| 1H-Benzimidazole Derivatives | AChE | 1.01 - 1.19 mM | biointerfaceresearch.com |
| 1H-Benzimidazole Derivatives | BChE | 1.1 - 1.87 mM | biointerfaceresearch.com |
| Benzimidazole-based pyrrole/piperidine hybrids | AChE | 19.44 - 36.05 µM | nih.gov |
Tubulin Polymerization Modulation
The modulation of tubulin polymerization is a significant mechanism of action for various therapeutic agents, particularly in the context of cancer and parasitic diseases. sci-hub.se Certain derivatives of 1H-benzimidazole have been identified as effective modulators of this process. nih.govnih.gov
In vitro assays using purified porcine tubulin have shown that 1H-benzimidazol-2-yl hydrazones can interfere with microtubule dynamics. nih.govnih.gov These compounds have been observed to prolong the nucleation phase and decrease the rate of tubulin polymerization, an effect comparable to that of the known tubulin polymerization inhibitor, nocodazole. nih.govmdpi.com This suggests that these benzimidazole derivatives can disrupt the formation of microtubules, which are essential for cell division and other vital cellular functions. sci-hub.se
Molecular docking studies have provided insights into the possible binding modes of these compounds. nih.govnih.gov It is proposed that 1H-benzimidazol-2-yl hydrazones bind to the colchicine (B1669291) binding site on the αβ-tubulin dimer. nih.govmdpi.com By occupying this site, the compounds may prevent the conformational change from a "curved" to a "straight" structure that is necessary for microtubule assembly. mdpi.com
The inhibitory effect on tubulin polymerization appears to be influenced by the substitution pattern on the phenyl ring of the hydrazone moiety. mdpi.com For example, the presence of hydroxyl groups can enhance the inhibition of tubulin polymerization. mdpi.com The merging of the benzimidazole core with a phenyl hydrazone moiety has been identified as a promising scaffold for the development of new tubulin polymerization inhibitors. mdpi.com
The ability of these compounds to modulate tubulin polymerization has been linked to their antiproliferative and pro-apoptotic activities in cancer cell lines, as well as their anthelmintic effects. sci-hub.senih.gov
Table 2: Effect of 1H-Benzimidazol-2-yl Hydrazones on Tubulin Polymerization
| Compound Type | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| 1H-Benzimidazol-2-yl hydrazones | Elongated nucleation phase | Binding to colchicine site | nih.govmdpi.com |
| 1H-Benzimidazol-2-yl hydrazones | Slowed tubulin polymerization | Hampered "curved-to-straight" conformational change | nih.govmdpi.com |
Antioxidant and Radical Scavenging Activity (In Vitro Models)
Several studies have explored the antioxidant and radical scavenging properties of 1H-benzimidazole derivatives using various in vitro models. nih.govnih.govunl.pt These activities are crucial for mitigating oxidative stress, which is implicated in a wide range of diseases.
The antioxidant potential of these compounds has been evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. unl.ptbas.bg In one study, 1H-benzimidazol-2-yl hydrazones with di- and trihydroxy substitutions on the phenyl moiety were found to be potent scavengers of both DPPH and ABTS radicals. unl.pt The presence of multiple hydroxyl groups, particularly in adjacent positions on the phenyl ring, was beneficial for radical scavenging activity. unl.pt
Another study investigated the antioxidant properties of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives by measuring their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov Most of the synthesized compounds exhibited LPO inhibitory activity, with one derivative containing a p-bromophenyl substituent showing 57% inhibition, which was comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene. nih.gov
Furthermore, 2-aryl-1-arylmethyl-1H-benzimidazoles have demonstrated reactivity towards the DPPH radical and possessed considerable reducing ability. nih.gov However, their hydroxyl radical scavenging activity was generally moderate to poor. nih.gov
The mechanism of antioxidant action for some benzimidazole-2-thione hydrazone derivatives has been studied using density functional theory (DFT). bas.bg These computational studies, in conjunction with in vitro assays, help to elucidate the preferred mechanisms of radical scavenging, such as hydrogen atom transfer (HAT) or single-electron transfer (SET-PT). unl.ptbas.bg
It is important to note that not all benzimidazole derivatives show significant antioxidant activity. researchgate.net The specific substitutions on the benzimidazole core and any associated rings are critical determinants of their antioxidant and radical scavenging potential.
Table 3: In Vitro Antioxidant and Radical Scavenging Activity of 1H-Benzimidazole Derivatives
| Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 1H-Benzimidazol-2-yl hydrazones (dihydroxy substituted) | DPPH & ABTS | Potent radical scavengers | unl.pt |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Lipid Peroxidation Inhibition | Up to 57% inhibition | nih.gov |
| 2-Aryl-1-arylmethyl-1H-benzimidazoles | DPPH Radical Scavenging | Reactive towards DPPH | nih.gov |
| 2-Aryl-1-arylmethyl-1H-benzimidazoles | OH Radical Scavenging | Moderate to poor activity | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine |
| 1H-benzimidazol-2-yl hydrazones |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide |
| 2-aryl-1-arylmethyl-1H-benzimidazoles |
| Benzimidazole-2-thione hydrazones |
| Nocodazole |
Advanced Material Science and Non Clinical Applications of 1h Benzimidazol 2 Yl Phenyl Methanamine Derivatives
Optoelectronic Properties
The inherent π-conjugated system of benzimidazole (B57391) derivatives provides a foundation for developing materials with interesting optoelectronic properties. The adaptability of the imidazole (B134444) ring and its related compounds, like benzimidazole, to accommodate functional groups enables their exploration as optoelectronic and supramolecular materials. biointerfaceresearch.com These properties are crucial for applications in devices that interact with or produce light.
The efficiency of light-harvesting and the fluorescence quantum yield are critical parameters for materials used in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.net Derivatives of 2-(2-hydroxyphenyl)benzimidazole (HPBI), which share a structural similarity with the 1H-benzimidazol-2-yl(phenyl)methanamine framework, are known to exhibit dual emission characteristics due to an excited-state intramolecular proton transfer (ESIPT) process, leading to fluorescence with large Stokes shifts. researchgate.netresearchgate.net
The substitution pattern on the benzimidazole or phenyl rings significantly influences the quantum yield. For instance, studies on 2-(2-hydroxyaryl)-1H-benzimidazole derivatives have shown a range of quantum yields depending on the substituents. One study reported a quantum yield of 0.45 for a specific derivative, while others in the same series demonstrated weaker fluorescence with quantum yields of 0.15, 0.09, and 0.07. researchgate.net This tunability highlights the potential for designing molecules with specific light-emitting efficiencies for targeted applications.
| Compound | Substituents | Quantum Yield (Φ) |
|---|---|---|
| Derivative 3a | 7-fluoro, 2-(2-hydroxyphenyl) | 0.45 |
| Derivative 3b | 7-fluoro, 2-(2-hydroxy-5-methylphenyl) | 0.15 |
| Derivative 3c | 7-fluoro, 2-(2-hydroxy-5-bromophenyl) | 0.09 |
| Derivative 3d | 7-fluoro, 2-(2-hydroxy-5-chlorophenyl) | 0.07 |
The development of organic materials with low energy band gaps is essential for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the electronic and optical properties of a molecule. By modifying the structure of benzimidazole derivatives, it is possible to tune this energy gap. biointerfaceresearch.com
Computational studies using Density Functional Theory (DFT) on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can modulate the HOMO-LUMO gap. For example, the calculated energy gap for a series of these derivatives ranged from 3.86 eV to 4.79 eV, demonstrating that chemical modification is an effective strategy for tuning the band gap and developing materials for specific electronic applications. biointerfaceresearch.com
Nonlinear Optical (NLO) Material Development
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in modern technologies like telecommunications, optical signal processing, and data storage. nih.govresearchgate.net Benzimidazole derivatives have emerged as a promising class of organic NLO materials due to their extended π-conjugation and the possibility of creating donor-π-acceptor (D-π-A) structures, which can lead to large NLO responses. biointerfaceresearch.comresearchgate.net
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). researchgate.netresearchgate.net Research has shown that benzimidazole derivatives can exhibit remarkable β values. For example, a study on 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole (LEN) using the Hyper-Rayleigh Scattering technique in acetone (B3395972) at 1064 nm reported an absolute β value of 1197.3 ± 1.2 × 10⁻³⁰ esu. researchgate.net This high value was attributed to the basicity of the benzimidazole ring and a prototropic effect leading to enhanced electronic delocalization. researchgate.net
DFT calculations have also been employed to predict the NLO properties of various benzimidazole derivatives. For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the calculated first hyperpolarizability (β₀) values were found to be significantly greater than that of the standard NLO material urea (B33335), with some derivatives showing values as high as 1.706 x 10⁻²⁹ esu. biointerfaceresearch.com The high NLO responses in these compounds are often related to intramolecular charge transfer from a donor to an acceptor group through the π-conjugated system. biointerfaceresearch.com
| Compound | Substituents | β₀ (x 10⁻³⁰ esu) |
|---|---|---|
| A1 | -H | 29.28 |
| A2 | -NO₂ | 17.06 |
| A3 | -OH | 13.84 |
| Urea (reference) | 0.37 |
Application in Catalysis
The benzimidazole scaffold is a valuable platform for designing ligands for transition metal catalysts. researchgate.net The presence of nitrogen atoms allows for effective coordination with metal centers, and the ease of synthetic modification enables the tuning of both steric and electronic properties of the resulting catalysts. researchgate.net These tailored catalysts have shown high efficacy in a variety of important organic transformations.
Benzimidazole derivatives have been extensively investigated as ligands for metal complexes, particularly palladium, in catalyzing cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netmdpi.com These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netnih.gov
Palladium complexes bearing 2-benzimidazolyl ligands have been reported as highly active and versatile catalysts. researchgate.net The bifunctional character of the ligand, where a basic nitrogen atom in the benzimidazole framework can assist in steps like transmetalation, is proposed to be crucial for the high catalytic activity. researchgate.net For instance, certain dinuclear palladium complexes with benzimidazolyl-diamine ligands can efficiently catalyze Suzuki, Heck, and Sonogashira couplings of aryl bromides with catalyst loadings as low as 0.1 mol% in environmentally benign solvents like water or alcohol. researchgate.net
Furthermore, benzimidazole-derived N-Heterocyclic Carbenes (NHCs) have gained significant attention as ligands for transition metal catalysts. researchgate.net A series of xylyl-linked bis-benzimidazolium salts have been developed as precursors for palladium-NHC catalysts that are highly efficient in the Suzuki-Miyaura cross-coupling of challenging substrates like aryl chlorides. mdpi.com These catalysts demonstrated high yields, even for the synthesis of sterically hindered di-ortho-substituted biaryls. mdpi.com
| Aryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 4-Chloroacetophenone | Phenylboronic acid | 1.0 | 99 |
| 4-Chlorobenzonitrile | Phenylboronic acid | 1.0 | 99 |
| Benzyl (B1604629) chloride | 1-Naphthylboronic acid | 1.0 | 99 |
| o-Chlorotoluene | Phenylboronic acid | 1.0 | 95 |
Asymmetric Transformation Catalysis
Derivatives of this compound have emerged as effective ligands in the field of asymmetric catalysis, where the creation of chiral molecules is of paramount importance. rsc.orgnih.gov The benzimidazole scaffold, particularly when functionalized at the 2-position with a methanamine group, provides a unique structural motif for coordinating with metal centers and inducing stereoselectivity in chemical transformations.
A significant application is in the ruthenium-catalyzed asymmetric hydrogenation (AH) of aryl ketones. acs.orgacs.org Readily available hybrid NH2/benzimidazole ligands, specifically α-R-1H-benzimidazole-2-methanamine (referred to as R-bimaH), have been shown to dramatically influence the performance of established ruthenium-based catalysts. acs.org These ligands are synthesized through a straightforward condensation of 1,2-diaminobenzene with corresponding amino acids. acs.org When combined with ruthenium and chiral diphosphane (B1201432) co-ligands (such as BINAP or JOSIPHOS), these benzimidazole-based systems form highly efficient catalysts. acs.org
A key finding is that the benzimidazole functionality can result in a reversal of the typically observed chiral induction and permits the hydrogenation to be effectively conducted in nonprotic solvents. acs.orgacs.org These catalytic systems have demonstrated high reactivity and enantioselectivity in the conversion of various ketones to their corresponding chiral alcohols, achieving enantiomeric excess (ee) values of up to 99%. acs.orgacs.org The versatility of this system highlights its potential for broader applications in the synthesis of chiral alcohols. acs.org
Beyond hydrogenation, the benzimidazole framework is integral to other catalytic systems. Chiral benzimidazolium salts are used to form N-heterocyclic carbene (NHC) ligands for various metal-catalyzed reactions, including copper-catalyzed asymmetric allylic alkylation. researchgate.net The unique electronic and steric properties of benzimidazole-derived NHCs make them powerful tools for inducing enantioselectivity in a range of organic transformations. mdpi.com
| Substrate (Ketone) | Catalyst System | Product (Alcohol) | Enantiomeric Excess (ee) (%) | Reference |
| Acetophenone | RuCl2[(S)-binap][(S)-bimaH] | (R)-1-Phenylethanol | 97 | acs.org |
| 2-Acetonaphthone | RuCl2[(S)-binap][(S)-bimaH] | (R)-1-(Naphthalen-2-yl)ethanol | 99 | acs.org |
| 1-Indanone | RuCl2[(S)-binap][(S)-bimaH] | (R)-2,3-Dihydro-1H-inden-1-ol | 98 | acs.org |
| 2,4,4-Trimethyl-2-cyclohexenone | Chiral Ru-complex with NH2/benzimidazole ligand | (R)-2,4,4-Trimethyl-2-cyclohexanol | 94 | acs.org |
Functionalization of Surfaces and Materials (e.g., TiO2 Adsorption)
The benzimidazole moiety serves as a versatile anchor for the functionalization of material surfaces, notably titanium dioxide (TiO2), leading to advanced applications in electronics and protective coatings. researchgate.netmdpi.comresearchgate.net The ability of benzimidazole derivatives to adsorb onto TiO2 allows for the tuning of the material's surface properties, enhancing its performance in various technologies.
The interaction between benzimidazole derivatives and different crystalline phases of TiO2 has also been investigated. mdpi.com A study using 1-Benzyl-2-phenyl-1H-benzo[d]imidazole (BPBI) revealed that the nature of the interaction depends on the TiO2 phase (anatase, rutile, etc.). mdpi.com The emission of BPBI is efficiently quenched by anatase TiO2 nanoparticles due to charge injection from the excited state of the benzimidazole derivative into the conduction band of the TiO2. mdpi.com Conversely, the rutile phase enhances the fluorescence, a phenomenon attributed to the specific way the benzimidazole moiety docks into the void spaces of the rutile structure, which alters its electronic energy levels. mdpi.com
Furthermore, direct surface functionalization of TiO2 with antioxidant benzimidazole derivatives, such as Dihydroxyphenyl Benzimidazole Carboxylic Acid (referred to as Oxisol), creates novel multifunctional materials for UV protection. acs.orgresearchgate.netresearchgate.net This approach combines the physical UV-blocking properties of inorganic TiO2 with the antioxidant capabilities of the organic molecule. acs.orgresearchgate.net This functionalization can also lead to increased suspension stability of the mineral oxides in formulations. researchgate.net
| Benzimidazole Derivative | Material | Application | Observed Effect | Reference |
| Cyanobiphenyl-based benzimidazole | TiO2 Photoanode | Dye-Sensitized Solar Cells (DSSCs) | Suppressed charge recombination, enhanced cell efficiency | researchgate.net |
| 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | Anatase & Rutile TiO2 | Material Science / Photophysics | Fluorescence quenching (Anatase) or enhancement (Rutile) via charge injection | mdpi.com |
| Dihydroxyphenyl Benzimidazole Carboxylic Acid (Oxisol) | TiO2 Nanoparticles | UV-Protective Materials | Creation of a multifunctional ingredient with combined physical UV filtering and antioxidant properties | acs.orgresearchgate.netresearchgate.net |
UV-Protective Material Development
The benzimidazole heterocycle is a well-established and highly suitable platform for the development of UV-protective agents due to its intrinsic UV filtering ability, simple molecular structure, and high photostability. rsc.orgacs.org Many derivatives have been synthesized and commercialized for use in sunscreens and for the protection of materials like plastics from UV degradation. acs.orgchinesechemsoc.org
One of the most well-known commercial UV filters based on this structure is 2-phenyl-1H-benzimidazole-5-sulphonic acid (PBSA), also known as Ensulizole. acs.orgpnrjournal.com Ensulizole is a highly effective, water-soluble UVB absorber. acs.orgpnrjournal.com Another commercial example is Bisdisulizole, which belongs to the polysulfonated bis-benzimidazole family and primarily absorbs in the UVA range. rsc.orgacs.org
Research in this area focuses on modifying the basic benzimidazole structure to create multifunctional molecules and broaden the spectrum of UV protection. acs.org Structure-activity relationship studies have shown that the substitution pattern on the benzimidazole core and the 2-phenyl ring dictates the photoprotective properties. For instance, introducing two or more sulfo groups into bis-benzimidazole structures can shift the absorption maximum into the UVA-II range, offering protection against short-wave UVA rays. acs.org Conversely, attaching different five-membered heterocyclic rings (furan, pyrrole (B145914), thiophene) at the 2-position influences the degree of UVB protection, with furan (B31954) derivatives showing the highest Sun Protection Factor (SPF) values in one study. figshare.com
A modern trend is the development of UV filters that also possess antioxidant activity to combat reactive oxygen species (ROS) generated by UV radiation. acs.orgnih.gov By introducing hydroxyl groups onto the C-2 phenyl ring of the PBSA structure, researchers have created a series of hydroxy-phenyl-1H-benzimidazoles that act as both UV-protective agents and radical scavengers, with antioxidant efficacy greater than the parent PBSA compound. acs.orgnih.gov
Beyond cosmetic applications, benzimidazole derivatives such as N-(benzimidazol-2-yl)arylcarboxamides are employed as efficient UV absorbers in plastics, films, and coatings. chinesechemsoc.org These compounds are highly effective at absorbing UV energy in the 300-350 mμ range and dissipating it harmlessly, thereby protecting the polymer system from degradation. chinesechemsoc.org
| Compound/Derivative Class | Key Structural Features | Primary UV Absorption | Application/Key Finding | Reference |
| 2-Phenyl-1H-benzimidazole-5-sulphonic acid (PBSA, Ensulizole) | Phenyl group at C-2, sulfonic acid at C-5 | UVB | Commercial water-soluble UVB filter | acs.orgpnrjournal.com |
| Bisdisulizole | Polysulfonated bis-benzimidazole | UVA | Commercial UVA filter with excellent light fastness | acs.org |
| Hydroxy-phenyl-1H-benzimidazoles | Hydroxyl groups on the C-2 phenyl ring | UVB/UVA | Multifunctional agents with both UV filtering and radical scavenging (antioxidant) properties | acs.orgnih.gov |
| 2-(Furan-2-yl)-1H-benzo[d]imidazole | Furan ring at C-2 | UVB | Showed higher SPF values compared to pyrrole and thiophene (B33073) analogues in one study | figshare.com |
| N-(benzimidazol-2-yl)arylcarboxamides | Aroylamino group at C-2 | 300-350 mμ (UVA/UVB) | UV absorber for protecting plastics, films, and other materials from degradation | chinesechemsoc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-benzimidazol-2-yl(phenyl)methanamine, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are used:
- Cyclization of o-phenylenediamines : Reacting o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions. For example, cyclization with CO₂ and H₂ under green chemistry conditions provides a solvent-free route .
- Substitution reactions : Introducing the phenylmethanamine moiety via nucleophilic substitution on pre-synthesized benzimidazole intermediates. Optimization of temperature (80–120°C) and catalyst (e.g., trifluoroacetic acid) improves regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from methanol or ethanol.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and substituent positions. For example, the methanamine group appears as a singlet near δ 3.8 ppm in ¹H NMR .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, with [M+H]⁺ peaks consistent with the molecular formula .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the benzimidazole ring) .
Q. How can preliminary antimicrobial activity of this compound be evaluated in vitro?
- Methodology :
- Disc diffusion assay : Impregnate sterile discs with the compound (10–100 µg/disc) and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare activity to standard antibiotics like ampicillin .
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution to determine MIC values, typically in the range of 25–100 µg/mL for benzimidazole derivatives .
Advanced Research Questions
Q. How do substituents (e.g., methyl, chloro) on the benzimidazole ring influence biological activity and reactivity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with substituents at positions 5 and 6 (e.g., 5,6-dimethyl or 5,6-dichloro). Compare their antimicrobial IC₅₀ values to the parent compound. Methyl groups enhance lipophilicity and membrane penetration, improving activity .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Q. What role do transition metal complexes (e.g., Cu(II)) play in enhancing the compound’s biological activity?
- Methodology :
- Synthesis of metal complexes : React the ligand with CuCl₂·2H₂O in ethanol under reflux. Characterize the complex using cyclic voltammetry (to identify redox peaks) and EPR spectroscopy (to confirm geometry, e.g., square planar for Cu(II)) .
- Bioactivity assays : Metal complexes often show 2–3x higher antimicrobial activity than free ligands due to increased membrane disruption and DNA interaction .
Q. How can crystallographic tools resolve contradictions in structural data from different studies?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX for structure refinement. Resolve ambiguities in bond lengths or angles (e.g., benzimidazole ring planarity) by comparing data to high-resolution (<1.0 Å) structures .
- Software validation : Cross-check results with WinGX and ORTEP for symmetry and displacement parameter analysis. Address twinning or disorder using SHELXL’s TWIN/BASF commands .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
